2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride is a synthetic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The hydrochloride form enhances its solubility and stability, making it suitable for various scientific studies.
The compound is classified as a heterocyclic organic compound. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific structure of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride allows it to interact with biological targets, which has been the focus of several research studies aimed at understanding its mechanism of action and potential therapeutic uses .
The synthesis of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride can be achieved through various methods:
These methods allow for the formation of the oxadiazole ring efficiently, with yields varying based on the specific conditions used.
The molecular formula of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride is with a molecular weight of approximately 154.18 g/mol. The structure features a pyrrolidine ring attached to the oxadiazole core, which contributes to its biological activity.
The chemical reactivity of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride includes:
These reactions are crucial for modifying the compound to explore its structure-activity relationships.
The mechanism of action for 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride primarily involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an agonist for certain receptors involved in metabolic regulation.
Research indicates that compounds with similar structures can modulate pathways related to inflammation and cancer cell proliferation by altering gene expression and signal transduction pathways . Further investigations are needed to elucidate the exact mechanisms involved.
The physical properties of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride include:
Chemical properties include stability under normal laboratory conditions but may require careful handling due to potential reactivity with strong oxidizing agents .
The applications of 2-(Pyrrolidin-2-YL)-1,3,4-oxadiazole hydrochloride span various fields:
Convergent synthesis dominates the construction of 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole hybrids, leveraging pre-functionalized pyrrolidine and oxadiazole precursors. A prominent three-component approach involves:
Table 1: Key Convergent Routes to Oxadiazole-Pyrrolidine Scaffolds
| Pyrrolidine Precursor | Coupling Partner | Cyclization Method | Yield Range | Ref. |
|---|---|---|---|---|
| L-Proline hydrazide | 2-Hydroxybenzaldehyde | I₂/K₂CO₃ | 78–85% | [5][8] |
| N-Boc-pyrrolidine-2-carboxylate | Aryl amidoximes | T3P®/80°C | 87–97% | [1][9] |
| Pyrrolidin-2-yl acethydrazide | Methyl ketones | K₂CO₃/Oxidative | 50–70% | [8] |
Advantages include modularity for R-group diversification at the oxadiazole 5-position and pyrrolidine nitrogen. However, steric hindrance from N-alkylated pyrrolidines can reduce cyclization efficiency [9].
Cyclodehydration is the critical step converting diacylhydrazines or hydrazone intermediates into the oxadiazole ring. Methodologies are optimized for yield, scalability, and functional group tolerance:1. Iodine-Mediated Oxidative Cyclization:- Mechanism: I₂/K₂CO₃ promotes simultaneous C–H oxidation and C–O bond formation via radical intermediates [8].- Scope: Effective for hydrazones derived from aryl aldehydes (e.g., 2-hydroxybenzaldehyde). Yields: 75–92% [5] [8].- Limitation: Aliphatic aldehydes show lower efficiency due to competitive over-oxidation [8].
Table 2: Cyclization Techniques Comparative Analysis
| Method | Reagent/Conditions | Reaction Time | Functional Group Tolerance | Typical Yield |
|---|---|---|---|---|
| Iodine Oxidation | I₂ (1.2 eq), K₂CO₃, 80°C | 2–4 h | Moderate (sensitive to reductants) | 75–92% |
| T3P® Cyclization | T3P® (50 mol%), toluene, 80°C | 0.5–2 h | High (amide, ester, nitrile) | 87–97% |
| Electrochemical | LiClO₄, Pt electrode, RT | 6–8 h | High (halides, ketones) | 65–78% |
The chiral center at the pyrrolidine C2 position dictates pharmacological specificity. Strategies to control stereochemistry include:
Critical Challenge: Oxadiazole formation under harsh conditions (e.g., POCI₃, 120°C) causes partial racemization (5–20% ee loss). Mitigation involves low-temperature methods like T3P® or electrochemical cyclization [4] [8].
Table 3: Stereochemical Integrity Under Cyclization Conditions
| Cyclization Method | Temperature | Chiral Integrity (ee Retention) | Racemization Mechanism |
|---|---|---|---|
| T3P® | 80°C | >98% | Negligible |
| I₂/K₂CO₃ | 80°C | 85–90% | Base-mediated enolization |
| POCI₃ | 120°C | 80–85% | Carbocation-mediated epimerization |
The final HCl salt formation is optimized for atom economy and reduced waste:1. Solvent-Free Mechanochemistry:- Method: Freebase oxadiazole-pyrrolidine and HCl gas are ball-milled with K₂CO₃ to absorb water [8].- Advantages: Quantitative yields, no solvent waste, and particle size control for bioavailability [5] [8].
Table 4: HCl Salt Formation Sustainability Metrics
| Method | Solvent | Atom Economy | E-Factor | Purity |
|---|---|---|---|---|
| Mechanochemical | None | 99% | <0.1 | >98% |
| Aqueous Crystallization | Water/Ethanol | 92% | 1.2 | >99% |
| In Situ HCl Addition | Toluene/Water | 88% | 2.1 | 95% |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8